REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH2:13][C:12]2=[O:20])=[C:7]([NH:21][CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH:6]=1)=[O:4]>[OH-].[Na+]>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH2:13][C:12]2=[O:20])=[C:7]([NH:21][CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH:6]=1)([OH:4])=[O:2] |f:1.2|
|
Name
|
ester
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=C(C=C1)N1C(CCC1(CO)CO)=O)NC(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon acidification of the reaction mixture with glacial acetic acid, a solid precipitated
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC(=C(C=C1)N1C(CCC1(CO)CO)=O)NC(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |